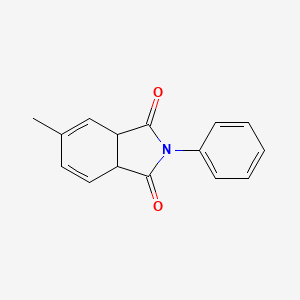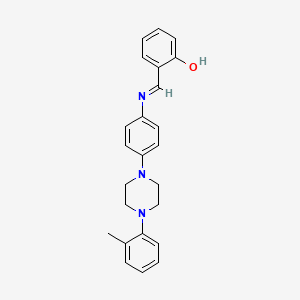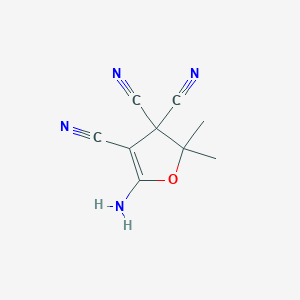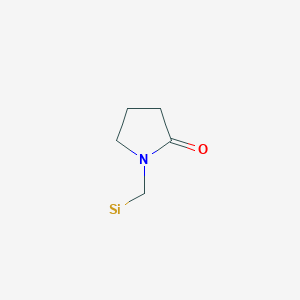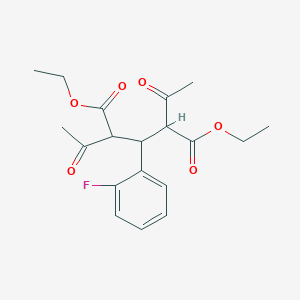
Diethyl 2,4-diacetyl-3-(2-fluorophenyl)pentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2,4-diacetyl-3-(2-fluorophenyl)pentanedioate is an organic compound with the molecular formula C19H23FO6. It is characterized by the presence of two acetyl groups and a fluorophenyl group attached to a pentanedioate backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,4-diacetyl-3-(2-fluorophenyl)pentanedioate typically involves the esterification of 2,4-diacetyl-3-(2-fluorophenyl)pentanedioic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but utilizes larger reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,4-diacetyl-3-(2-fluorophenyl)pentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl groups to alcohols.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of diethyl 2,4-diacetyl-3-(2-fluorophenyl)pentanedioic acid.
Reduction: Formation of diethyl 2,4-dihydroxy-3-(2-fluorophenyl)pentanedioate.
Substitution: Formation of substituted derivatives of the fluorophenyl group.
Scientific Research Applications
Diethyl 2,4-diacetyl-3-(2-fluorophenyl)pentanedioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 2,4-diacetyl-3-(2-fluorophenyl)pentanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group plays a crucial role in binding to these targets, while the acetyl groups may participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Diethyl 2,4-diacetyl-3-(4-chlorophenyl)pentanedioate: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
Diethyl 2,4-diacetyl-3-(2,3-dimethoxyphenyl)pentanedioate: Contains a dimethoxyphenyl group instead of a fluorophenyl group.
Uniqueness
Diethyl 2,4-diacetyl-3-(2-fluorophenyl)pentanedioate is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications .
Properties
CAS No. |
76350-75-9 |
|---|---|
Molecular Formula |
C19H23FO6 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
diethyl 2,4-diacetyl-3-(2-fluorophenyl)pentanedioate |
InChI |
InChI=1S/C19H23FO6/c1-5-25-18(23)15(11(3)21)17(13-9-7-8-10-14(13)20)16(12(4)22)19(24)26-6-2/h7-10,15-17H,5-6H2,1-4H3 |
InChI Key |
ZOQVWVDSNLCASY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=CC=C1F)C(C(=O)C)C(=O)OCC)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


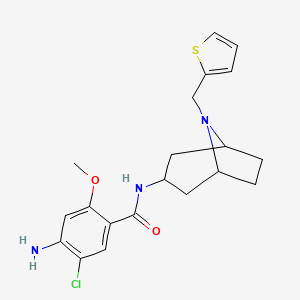

![2,2'-{[2-(4-Butoxyanilino)-2-oxoethyl]azanediyl}diacetic acid](/img/structure/B14453675.png)
![1-[(2-Aminoethyl)amino]-3-[(propan-2-yl)oxy]propan-2-ol](/img/structure/B14453684.png)
![1-Oxa-4-azaspiro[4.5]decane, 4-(dichloroacetyl)-3-ethyl-](/img/structure/B14453685.png)
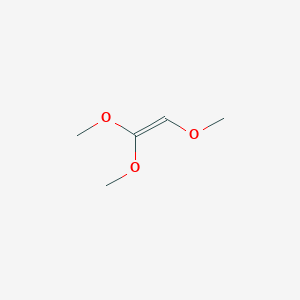
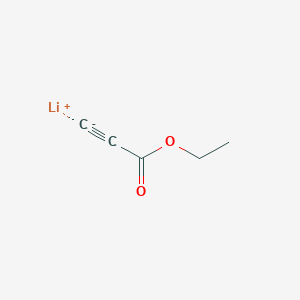
![8-Ethoxy-7-oxa-9-azatetracyclo[4.3.0.02,4.03,5]non-8-ene](/img/structure/B14453706.png)
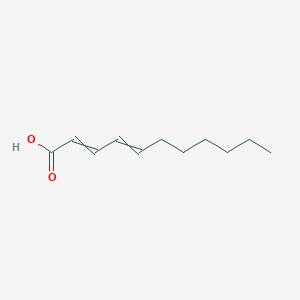
![1,4,5,6,7,7-Hexabromobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B14453728.png)
